N-((4-Cyclopropylthiazol-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((4-Cyclopropylthiazol-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of N-((4-Cyclopropylthiazol-2-yl)methyl)thietan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the thietan-3-amine moiety. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-((4-Cyclopropylthiazol-2-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. .
Scientific Research Applications
N-((4-Cyclopropylthiazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-((4-Cyclopropylthiazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the modulation of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
N-((4-Cyclopropylthiazol-2-yl)methyl)thietan-3-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C10H14N2S2 |
---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H14N2S2/c1-2-7(1)9-6-14-10(12-9)3-11-8-4-13-5-8/h6-8,11H,1-5H2 |
InChI Key |
BJJWZUHTDBPZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)CNC3CSC3 |
Origin of Product |
United States |
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